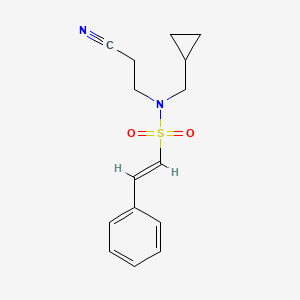

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide

描述

属性

IUPAC Name |

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c16-10-4-11-17(13-15-7-8-15)20(18,19)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,11,13H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENNJFETDVYQG-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(CCC#N)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN(CCC#N)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications.

- Chemical Formula : C14H16N2O2S

- Molecular Weight : 288.36 g/mol

- Structural Characteristics : The compound features a sulfonamide group attached to a phenylethene backbone, which is substituted with a cyanoethyl and cyclopropylmethyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicate promising activity against leukemia and solid tumors:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20.3 | Cell cycle arrest in the G2/M phase |

| A549 (lung cancer) | 12.8 | Inhibition of proliferation through oxidative stress |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Disruption of the cell cycle, particularly at the G2/M checkpoint.

- Oxidative Stress : Generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Research, researchers assessed the effectiveness of this compound in vivo using xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against aggressive tumors.

Case Study 2: Anti-Inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs in the Arylethenesulfonamide Class

Key structural analogs include:

Key Observations:

- Synthesis Efficiency: Analogs like 6a and 6b are synthesized via condensation with yields >80%, suggesting robust methods for arylethenesulfonamides .

- Physical Properties: The crystalline nature of 6a and 6b (melting points >100°C) contrasts with the target compound’s undefined state, though the cyanoethyl group may reduce crystallinity due to increased polarity .

- Heterocyclic Moieties (e.g., pyrimidinyl in ): Introduce hydrogen-bonding sites, improving solubility and target specificity . Cyclopropane and Cyanoethyl Groups: The cyclopropylmethyl group in the target compound likely reduces metabolic degradation compared to linear alkyl chains, while the cyanoethyl group may balance lipophilicity and polarity .

Functional Group Comparison with Non-Sulfonamide Analogs

- 2-(N,N-Diisopropylamino)ethyl chloride (): Shares a branched alkylamine structure. Unlike the target compound’s sulfonamide core, this amine derivative is more basic and reactive, suited for intermediate synthesis rather than direct bioactivity .

- 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde (): Contains a cyanoethyl group similar to the target compound but lacks the sulfonamide backbone. Market data indicate its use in dyes or pharmaceuticals, suggesting the cyanoethyl group’s utility in applications requiring polar intermediates .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide?

- Methodology : The compound can be synthesized via condensation reactions using (E)-2-phenylethenesulfonyl chloride with substituted amines. For example, analogous sulfonamides are prepared by reacting sulfonyl chlorides with amines like cyclopropylmethylamine and cyanoethylamine under controlled conditions (e.g., anhydrous solvent, 0–5°C, 4–6 hours). Yields are typically optimized by adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using bases like triethylamine to neutralize HCl byproducts .

- Characterization : Confirmation of structure and purity requires NMR (¹H, ¹³C), IR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stereochemical integrity of the (E)-configured ethenesulfonamide moiety?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between protons on the ethene group and adjacent substituents (e.g., phenyl rings). For example, in analogous compounds, the (E)-configuration shows NOE correlations between the sulfonamide NH and the phenyl protons but not the cyanoethyl group .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.

- Stability : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS over 24–72 hours.

- LogP : Determine experimentally using shake-flask methods or computationally via software like MarvinSketch .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

- Methodology :

- SAR Studies : Replace the cyclopropylmethyl group with bulkier substituents (e.g., adamantyl ) or introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to modulate target binding.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Optimize by adding methyl groups to block oxidative metabolism .

Q. How does the compound interact with biological targets such as microtubules or enzymes?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with tubulin (PDB ID: 1SA0) or sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

- Biophysical Assays : Validate interactions via surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinity (KD) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodology :

- Dose-Response Profiling : Test across a panel of cell lines (e.g., MCF-7, HeLa, A549) with varying expression levels of putative targets.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify genes critical for activity (e.g., β-tubulin isoforms or apoptosis regulators) .

Q. How can researchers optimize the compound’s pharmacokinetics for in vivo studies?

- Methodology :

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester or amide promoieties to improve oral bioavailability.

- Formulation : Use nanoemulsions or liposomes to enhance solubility and prolong half-life .

Key Considerations for Experimental Design

- Control Experiments : Include parent sulfonamide (without cyanoethyl/cyclopropylmethyl groups) to isolate substituent effects.

- Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SD.

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds and in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。